methyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
Methyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with a unique structure that includes a phthalimide core and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves the reaction of phthalic anhydride with 2,5-dimethylaniline under acidic conditions to form the phthalimide intermediate. This intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Methyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: Shares the phthalimide core but lacks the methyl ester and dimethylphenyl groups.
N-Substituted Phthalimides: Similar structure with different substituents on the nitrogen atom.
Isoindole Derivatives: Compounds with similar isoindole cores but varying functional groups.
Uniqueness
Methyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.
- Molecular Formula : C17H13NO4
- Molecular Weight : 295.29 g/mol
- CAS Number : 306320-92-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in tumor growth and immune response modulation. The compound's structure suggests potential interactions with proteins associated with cancer progression.
Antitumor Activity
Recent studies have highlighted the compound's cytotoxic effects against multiple cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), A431 (epidermoid carcinoma), and others.
- IC50 Values :
- HeLa cells: IC50 = 4.0 µM
- A431 cells: IC50 = 4.6 µM
These values indicate significant potency in inhibiting cell proliferation, suggesting that the compound may serve as a promising candidate for further development in cancer therapy.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that specific substitutions on the phenyl ring enhance the compound's biological activity. Notably, the presence of methyl groups at the 2 and 5 positions on the phenyl ring appears to increase its efficacy against tumor cells.
Compound Structure | IC50 (µM) | Cell Line |
---|---|---|
This compound | 4.0 | HeLa |
Methyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate | 4.6 | A431 |
Study 1: Cytotoxicity Evaluation
In a recent study published in MDPI, researchers synthesized a series of isoindole derivatives and evaluated their cytotoxicity against various cancer cell lines. The findings indicated that this compound exhibited superior antitumor activity compared to other derivatives tested.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways through which this compound exerts its effects. Molecular docking studies suggested that it binds effectively to key proteins involved in apoptosis pathways, potentially triggering programmed cell death in malignant cells.
Properties
Molecular Formula |
C18H15NO4 |
---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
methyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C18H15NO4/c1-10-4-5-11(2)15(8-10)19-16(20)13-7-6-12(18(22)23-3)9-14(13)17(19)21/h4-9H,1-3H3 |
InChI Key |
LJWZPGJRCDYJRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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